Boc-Thr-OBzl
Overview
Description
Boc-Thr-OBzl is a compound that features a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxybutanoate moiety. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr-OBzl typically involves the protection of an amino acid with a tert-butoxycarbonyl group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Boc-Thr-OBzl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Benzyl-2-(tert-butoxycarbonylamino)-3-oxobutanoate.
Reduction: Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxybutanol.
Substitution: Benzyl-2-amino-3-hydroxybutanoate.
Scientific Research Applications
Boc-Thr-OBzl is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-Thr-OBzl involves the hydrolysis of the ester bond under physiological conditions, releasing the active amino acid derivative. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-2-(tert-butoxycarbonylamino)-3-oxobutanoate
- Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxybutanol
- Benzyl-2-amino-3-hydroxybutanoate
Uniqueness
Boc-Thr-OBzl is unique due to its combination of a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxybutanoate moiety. This structure provides distinct reactivity and stability, making it valuable in synthetic and research applications .
Properties
Molecular Formula |
C16H23NO5 |
---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20) |
InChI Key |
FHOGXXUNJQGWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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